7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane
CAS No.:
Cat. No.: VC16190958
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O2 |
|---|---|
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | 2,7-diazaspiro[3.5]nonan-7-yl(oxan-4-yl)methanone |
| Standard InChI | InChI=1S/C13H22N2O2/c16-12(11-1-7-17-8-2-11)15-5-3-13(4-6-15)9-14-10-13/h11,14H,1-10H2 |
| Standard InChI Key | BIHDAWMBXWKGNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C(=O)N2CCC3(CC2)CNC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s spirocyclic system consists of two interconnected rings: a diazaspiro[3.5]nonane and an oxane moiety. The diazaspiro[3.5]nonane component comprises a six-membered ring with two nitrogen atoms at positions 2 and 7, bridged by a spiro junction to a five-membered ring. The oxane-4-carbonyl group is attached to the diazaspiro system via an amide bond, introducing a tetrahydropyran-derived carbonyl functionality .
Key Structural Attributes:
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Spiro Junction: The spiro carbon links the six-membered diazane ring (1,4-diazane) and a five-membered ring, enforcing a non-planar geometry that reduces conformational flexibility .
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Carbonyl Linkage: The oxane-4-carbonyl group at position 7 introduces a hydrogen-bond acceptor site, potentially enhancing binding affinity in biological targets .
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Stereochemistry: The spiro arrangement creates two chiral centers, though specific stereoisomeric data remain unreported in public sources .
Table 1: Basic Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2138199-78-5 | |
| Molecular Formula | ||
| Molecular Weight | 238.33 g/mol | |
| Density | Not reported | — |
| Melting/Boiling Points | Not reported | — |
Spectroscopic Characterization
While experimental spectral data (NMR, IR, MS) for this specific compound are absent in the reviewed literature, analogous diazaspiro compounds exhibit characteristic signals:
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-NMR: Protons adjacent to the spiro carbon typically resonate as multiplet clusters between δ 3.0–4.5 ppm due to restricted rotation .
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-NMR: The carbonyl carbon (oxane-4-carbonyl) is expected near δ 170–175 ppm, while spiro carbons appear upfield (δ 45–65 ppm) .
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IR Spectroscopy: A strong absorption band at ~1650–1700 cm corresponds to the carbonyl stretch .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often involving:
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Spirocyclization: Formation of the diazaspiro[3.5]nonane core through intramolecular cyclization.
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Acylation: Introduction of the oxane-4-carbonyl group via amide bond formation.
Example Pathway (Hypothetical):
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Formation of Diazaspiro[3.5]nonane:
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Oxane-4-carbonyl Introduction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 1,3-Diaminopropane, HCl, reflux, 16 h | 65% | |
| 2 | Oxane-4-carbonyl chloride, EtN, DCM | 78% |
Industrial-Scale Considerations
Patent CN111620869A highlights challenges in scaling up spirocyclic compounds, emphasizing the need for:
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Solvent Optimization: Ethanol or THF is preferred for cyclization steps to balance reactivity and cost .
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Catalysis: Lewis acids (e.g., ZnCl) may accelerate spirocyclization but risk side reactions .
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Purification: Chromatography remains common, though crystallization protocols are under development for cost reduction .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water due to the hydrophobic spiro core .
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Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Computational Modeling
DFT calculations on analogous structures suggest:
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